molecular formula C15H24N2O3 B8485315 4-(3-Adamantan-1-yl-ureido)butyric acid

4-(3-Adamantan-1-yl-ureido)butyric acid

Cat. No. B8485315
M. Wt: 280.36 g/mol
InChI Key: NJUKVGCFDZUOHB-UHFFFAOYSA-N
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Patent
US08476043B2

Procedure details

The title compound was prepared by a procedure described in J. Med. Chem. 2004, 47, 2110. To a suspension of 4-aminobutyric acid (2.79 g, 27.1 mmol) in DMF (40 mL) was added 1-adamantyl isocyanate (1.20 g, 6.77 mmol) at room temperature. The reaction mixture was stirred for 24 h. Then 1 N HCl aqueous solution (40 mL) was added into the reaction, and the mixture was stirred for 30 min. The solid crystalline product was filtered and washed with water (20 mL) and ethyl acetate (20 mL). The resulting solid was dried in a vacuum oven to give 1.90 g (100%) of 4-(3-adamantan-1-yl-ureido)butyric acid 822 as a white solid: 1H NMR (CD3OD): 1.66-1.75 (8H, m), 1.94-1.97 (6H, m), 2.05-2.07 (3H, m), 2.30 (2H, t, J=6.9 Hz), 3.08 (2H, q, J=6.9 Hz), 3.32 (2H, s); LC-MS (ESI) m/z calcd for C15H24N2O3 [M+H]+ 281.18. found [M+H]+ 281.25; mp 165 C. Anal. (C15H24N2O3) C, H, N.
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[C:8]12([N:18]=[C:19]=[O:20])[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2.Cl.[CH3:22]N(C=O)C>>[CH3:22][O:6][C:5](=[O:7])[CH2:4][CH2:3][CH2:2][NH:1][C:19]([NH:18][C:8]12[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2)=[O:20].[C:8]12([NH:18][C:19](=[O:20])[NH:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2

Inputs

Step One
Name
Quantity
2.79 g
Type
reactant
Smiles
NCCCC(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)N=C=O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid crystalline product was filtered
WASH
Type
WASH
Details
washed with water (20 mL) and ethyl acetate (20 mL)
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(CCCNC(=O)NC12CC3CC(CC(C1)C3)C2)=O
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)NC(NCCCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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